molecular formula C18H26N2O5S B2580822 methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate CAS No. 2034290-28-1

methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2580822
CAS No.: 2034290-28-1
M. Wt: 382.48
InChI Key: DVMUEGSILBKENB-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a sulfamoyl-linked benzoate ester with a piperidin-4-ylmethyl group substituted by a tetrahydrofuran (oxolan-3-yl) moiety. The compound features three key structural elements:

  • Methyl benzoate core: Provides ester functionality, influencing metabolic stability and solubility.
  • Sulfamoyl bridge (NHSO₂): A hallmark of sulfonamide-derived pharmacophores, often associated with antimicrobial or enzyme-inhibitory activity.

Its synthesis likely involves multi-step reactions, including sulfonamide formation and heterocyclic substitutions, as inferred from analogous compounds .

Properties

IUPAC Name

methyl 4-[[1-(oxolan-3-yl)piperidin-4-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-24-18(21)15-2-4-17(5-3-15)26(22,23)19-12-14-6-9-20(10-7-14)16-8-11-25-13-16/h2-5,14,16,19H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMUEGSILBKENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps. One common route starts with the preparation of 1-(oxolan-3-yl)piperidin-4-amine, which is then reacted with methyl 4-sulfamoylbenzoate under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated piperidine ring.

Scientific Research Applications

Methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action for methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the presence of the piperidine and oxolane rings suggests potential interactions with neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related derivatives from the evidence, focusing on ester groups, linkers, and substituents (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Ester Group Linking Group Substituent Key Features Reference
Methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate Methyl Sulfamoyl (NHSO₂) 1-(Oxolan-3-yl)piperidin-4-ylmethyl Cyclic ether-piperidine hybrid N/A
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl Amino (NH) Pyridazin-3-ylphenethyl Aromatic heterocycle (pyridazine)
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Ethyl Thioether (S) 3-Methylisoxazol-5-ylphenethyl Thioether linker, isoxazole substituent
6a-o (1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine) Variable Sulfonyl (SO₂) Oxadiazole-thiomethyl Sulfonyl bridge, oxadiazole moiety

Key Observations:

Ester Group :

  • The methyl ester in the target compound may confer faster hydrolysis rates compared to ethyl esters (e.g., I-6230, I-6373), impacting bioavailability .
  • Ethyl esters generally enhance metabolic stability but reduce aqueous solubility.

Thioether (S) and amino (NH) linkers () provide distinct electronic profiles, influencing target binding and chemical reactivity .

Substituent Diversity :

  • The oxolan-3-yl-piperidine group in the target compound introduces a lipophilic cyclic ether, unlike aromatic heterocycles (e.g., pyridazine in I-6230) or isoxazoles (I-6373) .
  • Oxadiazole substituents () are metabolically stable and often used to improve pharmacokinetics .

Biological Activity

Methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a complex organic compound that combines features of piperidine, oxolane, and sulfonamide moieties. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H20N2O4S\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}

This formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which contribute to its biological properties.

This compound exhibits multiple mechanisms of action due to its diverse chemical structure:

  • Enzyme Inhibition : The sulfamoyl group is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states .
  • Receptor Interaction : The piperidine ring allows the compound to interact with neurotransmitter receptors, potentially influencing neurological pathways .

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the piperidine moiety have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies:

  • Acetylcholinesterase Inhibition : Compounds with similar structural features have shown strong AChE inhibitory activity with IC50 values ranging from 0.63 µM to 6.28 µM .
  • Urease Inhibition : The synthesized compounds also exhibited strong urease inhibition, indicating potential therapeutic applications in treating conditions like urinary tract infections .

Study 1: Antibacterial Efficacy

A study synthesized a series of compounds related to this compound and evaluated their antibacterial activity. The most active compounds showed IC50 values significantly lower than standard drugs, suggesting their potential as new antibacterial agents .

Study 2: Neurological Implications

Another research effort focused on the neurological implications of similar piperidine derivatives. These studies indicated that these compounds could modulate neurotransmitter levels, potentially offering therapeutic benefits for neurodegenerative diseases .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/EnzymesIC50 Values (µM)Reference
AntibacterialSalmonella typhi2.14
Bacillus subtilis0.63
Acetylcholinesterase InhibitorHuman AChE1.21
Urease InhibitorUrease from Proteus vulgaris2.39

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